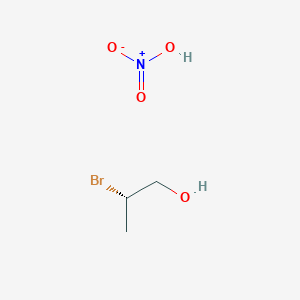
Nitric acid--(2S)-2-bromopropan-1-ol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitric acid–(2S)-2-bromopropan-1-ol (1/1) is a compound that combines nitric acid with (2S)-2-bromopropan-1-ol in a 1:1 molar ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of nitric acid–(2S)-2-bromopropan-1-ol typically involves the reaction of (2S)-2-bromopropan-1-ol with nitric acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure the formation of the desired product. The reaction can be represented as follows:
(2S)-2-bromopropan-1-ol+HNO3→Nitric acid–(2S)-2-bromopropan-1-ol (1/1)
Industrial Production Methods: In an industrial setting, the production of nitric acid–(2S)-2-bromopropan-1-ol may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Nitric acid–(2S)-2-bromopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form different products.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated acids, while substitution can produce various substituted alcohols.
Wissenschaftliche Forschungsanwendungen
Nitric acid–(2S)-2-bromopropan-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which nitric acid–(2S)-2-bromopropan-1-ol exerts its effects involves the interaction of the bromine atom with various molecular targets. The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. This process can lead to the formation of new compounds with different biological or chemical properties.
Vergleich Mit ähnlichen Verbindungen
2-Bromopropan-1-ol: Lacks the nitric acid component, making it less reactive in certain chemical reactions.
Nitric acid–(2R)-2-bromopropan-1-ol (1/1): The (2R) isomer has different stereochemistry, which can affect its reactivity and applications.
2-Chloropropan-1-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness: Nitric acid–(2S)-2-bromopropan-1-ol is unique due to the presence of both nitric acid and the (2S)-2-bromopropan-1-ol moiety. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
651007-58-8 |
|---|---|
Molekularformel |
C3H8BrNO4 |
Molekulargewicht |
202.00 g/mol |
IUPAC-Name |
(2S)-2-bromopropan-1-ol;nitric acid |
InChI |
InChI=1S/C3H7BrO.HNO3/c1-3(4)2-5;2-1(3)4/h3,5H,2H2,1H3;(H,2,3,4)/t3-;/m0./s1 |
InChI-Schlüssel |
WFEIYHSGCLXOTO-DFWYDOINSA-N |
Isomerische SMILES |
C[C@@H](CO)Br.[N+](=O)(O)[O-] |
Kanonische SMILES |
CC(CO)Br.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















